3,3-Dimethylglutaraldehyde

Description

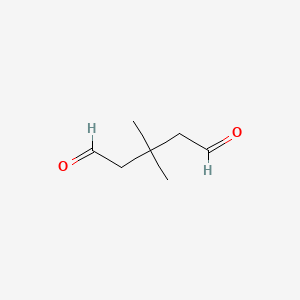

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H12O2 |

|---|---|

Molecular Weight |

128.17 g/mol |

IUPAC Name |

3,3-dimethylpentanedial |

InChI |

InChI=1S/C7H12O2/c1-7(2,3-5-8)4-6-9/h5-6H,3-4H2,1-2H3 |

InChI Key |

GWPHNGLSXDOEKS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC=O)CC=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3,3 Dimethylglutaraldehyde

Elucidation of Established Synthetic Pathways to 3,3-Dimethylglutaraldehyde

The synthesis of this compound has been approached through several conventional methods, primarily originating from its corresponding dicarboxylic acid or via oxidative cleavage of a suitable precursor.

Analysis of Robinson-Schöpf "Biogenetic" Conditions in this compound Synthesis

The Robinson-Schöpf reaction is a classic biomimetic synthesis that constructs the tropane (B1204802) alkaloid skeleton. wikipedia.org In this context, this compound is not a product of the reaction but a crucial starting dialdehyde (B1249045). It reacts with methylamine (B109427) and acetonedicarboxylic acid under "biogenetic" conditions (typically at physiological pH) to form 7,7-dimethylpseudopelletierine. researchgate.netresearchgate.net This transformation highlights the utility of this compound as a building block for complex heterocyclic systems. The reaction proceeds via a double Mannich reaction, where the amine first reacts with the dialdehyde, followed by condensation with the enolate of acetonedicarboxylic acid and subsequent intramolecular cyclization. wikipedia.orgorientjchem.org

Exploration of Alternative Conventional Synthesis Routes to this compound

Two primary conventional routes for the preparation of the extremely unstable this compound have been reported, both starting from 3,3-dimethylglutaric acid. researchgate.net

The first and more successful route involves a four-step sequence starting from 3,3-dimethylglutaric acid. The acid is first converted to its corresponding diethylester, which is then reduced using lithium aluminum hydride to yield 3,3-dimethyl-1,5-pentanediol. This diol is subsequently oxidized to the target dialdehyde, this compound.

A second, less efficient route involves the conversion of 3,3-dimethylglutaric acid into its di-acid chloride. A Rosenmund reduction of the di-acid chloride was attempted to yield the dialdehyde directly. However, this method proved to be less reliable for producing the desired product.

Another established, though not always high-yielding, method for creating glutaraldehyde (B144438) derivatives is through the ozonolysis of appropriate dienes. For instance, the ozonolysis of 3,3-dimethyl-1,5-hexadiene would theoretically yield this compound and formaldehyde. This method involves the cleavage of the double bonds by ozone, followed by a reductive workup to obtain the aldehyde functionalities.

| Starting Material | Key Transformation | Reagents | Product | Reference |

| 3,3-Dimethylglutaric Acid | Esterification, Reduction, Oxidation | 1. EtOH, H+ 2. LiAlH4 3. Oxidizing Agent | This compound | researchgate.net |

| 3,3-Dimethylglutaric Acid | Acid Chloride Formation, Reduction | 1. SOCl2 2. H2, Pd/BaSO4 (Rosenmund) | This compound | researchgate.net |

| 3,3-Dimethyl-1,5-hexadiene | Ozonolysis | 1. O3 2. Reductive Workup (e.g., Zn/H2O) | This compound | Theoretical |

Development of Novel and Efficient Synthetic Approaches to this compound

Modern synthetic chemistry seeks to develop more efficient, selective, and environmentally benign methods. Research in this area has focused on catalytic and stereoselective approaches.

Investigation of Chemo- and Enantioselective Cyclopropanation in 3,3-Dimethylglutarate Synthesis

While not a direct synthesis of the dialdehyde, a notable strategy begins with diethyl 3,3-dimethylglutarate. This compound serves as a precursor in a multi-step synthesis where a key transformation is the chemo- and enantioselective cyclopropanation of a derived bis(allylic alcohol). capes.gov.br This approach, utilized in the total synthesis of (+)-bicyclohumulenone, employs a chiral dioxaborolane-derived ligand and a zinc carbenoid (Zn(CH2I)2) to achieve high stereocontrol. capes.gov.br Although this specific pathway leads to a more complex molecule, the initial use of a 3,3-dimethylglutarate framework demonstrates its role as a versatile starting point for syntheses that could potentially be adapted to form the dialdehyde through subsequent functional group manipulations.

Catalytic Strategies and Reagent Systems for Selective this compound Formation

The selective oxidation of diols to dialdehydes is a challenging transformation, often complicated by over-oxidation to carboxylic acids. The development of selective catalytic systems is crucial. For the conversion of 3,3-dimethyl-1,5-pentanediol to this compound, various modern catalytic systems are applicable.

Catalytic aerobic oxidation using palladium complexes, such as those with neocuproine (B1678164) ligands, has shown exceptional chemoselectivity for the oxidation of primary alcohols. These systems operate under mild conditions and use molecular oxygen as the terminal oxidant, representing a green chemistry approach.

Another promising strategy involves the use of heterogeneous catalysts. For instance, ruthenium dioxide (RuO2) supported on manganese oxides (like Mn3O4) has been developed for the selective oxidation of various alcohols to aldehydes using molecular oxygen or air. These catalysts are robust, recyclable, and require no external additives. Similarly, cobalt oxide-based catalysts, such as CoxOy–MnCO3, have demonstrated high efficiency and selectivity in the aerial oxidation of alcohols to aldehydes.

| Catalyst System | Type | Oxidant | Key Features |

| Palladium-neocuproine complexes | Homogeneous | O2 | High chemoselectivity for primary alcohols |

| RuO2-supported Mn3O4 | Heterogeneous | O2 / Air | Recyclable, no additives required |

| CoxOy–MnCO3 | Heterogeneous | O2 | High conversion and selectivity |

Mechanistic Insights into this compound Synthesis Reactions

The primary reaction involving this compound for which the mechanism is well-documented is its condensation under Robinson-Schöpf conditions. researchgate.net The mechanism is a classic example of a tandem reaction sequence involving multiple Mannich reactions. wikipedia.orgorientjchem.org

Iminium Ion Formation : The reaction initiates with the nucleophilic attack of methylamine on one of the aldehyde groups of this compound, followed by dehydration to form an iminium ion.

First Mannich Reaction (Intermolecular) : The enolate of acetonedicarboxylic acid then acts as a nucleophile, attacking the iminium ion. This is the first key carbon-carbon bond-forming step.

Second Iminium Ion Formation and Intramolecular Mannich Reaction : The second aldehyde group of the glutaraldehyde unit reacts with the secondary amine now present in the molecule to form a new iminium ion. This is followed by an intramolecular attack by the enolate formed from the other side of the original acetonedicarboxylic acid moiety. This second Mannich reaction closes the second ring, forming the bicyclic tropane core.

Decarboxylation : The reaction is completed by the loss of the two carboxyl groups from the acetonedicarboxylic acid unit, typically facilitated by the reaction conditions, to yield the final product, 7,7-dimethylpseudopelletierine. wikipedia.org

Understanding this mechanism is critical as it showcases the reactivity of the bifunctional this compound and its capacity to participate in complex, one-pot cyclization cascades.

Chemical Reactivity and Mechanistic Studies of 3,3 Dimethylglutaraldehyde

Fundamental Reactivity of the Dialdehyde (B1249045) Moiety in 3,3-Dimethylglutaraldehyde

This compound, also known as 3,3-dimethyl-1,5-pentanedial, is a dicarbonyl compound featuring two aldehyde functional groups separated by a three-carbon chain. The central carbon of this chain is substituted with two methyl groups. The chemical behavior of this molecule is dominated by the reactivity of the two aldehyde moieties. The carbonyl group (C=O) is highly polarized due to the greater electronegativity of oxygen compared to carbon. This polarization results in a partial positive charge (δ+) on the carbonyl carbon and a partial negative charge (δ-) on the oxygen atom. libretexts.orgmasterorganicchemistry.com The electrophilic nature of the carbonyl carbons makes them susceptible to attack by nucleophiles, which is the most common reaction pathway for aldehydes. openstax.org

The quintessential reaction of aldehydes is nucleophilic addition. openstax.org In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the cleavage of the C=O π-bond and the formation of a tetrahedral alkoxide intermediate. libretexts.orglibretexts.org Subsequent protonation of the alkoxide yields an alcohol. openstax.org

Given that this compound possesses two aldehyde groups, nucleophilic addition can occur at one or both carbonyls, depending on the stoichiometry and reactivity of the nucleophile.

Reaction with Organometallic Reagents: Strong nucleophiles such as Grignard reagents (R-MgX) and organolithium compounds (R-Li) are expected to add irreversibly to the carbonyl groups. The reaction of one equivalent of the reagent would likely produce a mono-addition product, a hydroxy-aldehyde. The addition of two or more equivalents would lead to the formation of a diol, with new alkyl groups attached at the C1 and C5 positions.

Reaction with Hydride Reagents: Reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) provide a source of hydride ions (H⁻), which act as nucleophiles. The reduction of this compound with these reagents would yield 3,3-dimethyl-1,5-pentanediol. The reaction proceeds via the formation of intermediate alkoxides which are then protonated during workup.

Cyanohydrin Formation: The addition of a cyanide ion (from sources like HCN or NaCN) to each aldehyde group would result in the formation of a dicyanohydrin. This reaction is reversible and typically base-catalyzed.

The general mechanism for nucleophilic addition is as follows:

A nucleophile (:Nu⁻) attacks the electrophilic carbonyl carbon. libretexts.org

The π-electrons of the C=O bond move to the oxygen atom, forming a tetrahedral alkoxide intermediate. libretexts.org

The alkoxide is protonated by a weak acid (like water or added acid during workup) to give the final alcohol product. openstax.org

Table 1: Predicted Products from Nucleophilic Addition to this compound This table presents the expected products based on established reactivity patterns of dialdehydes.

| Nucleophile (Reagent) | Molar Ratio (Reagent:Dialdehyde) | Predicted Product | Product Class |

|---|---|---|---|

| Methylmagnesium bromide (CH₃MgBr) | 2:1 | 4,4-Dimethyl-2,6-heptanediol | Diol (Secondary) |

| Sodium borohydride (NaBH₄) | ≥1:1 | 3,3-Dimethyl-1,5-pentanediol | Diol (Primary) |

| Hydrogen cyanide (HCN) | 2:1 | 2,6-Dihydroxy-4,4-dimethylheptanedinitrile | Dicyanohydrin |

While the primary mode of reactivity for aldehydes involves the carbonyl carbon acting as an electrophile, the term "electrophilic reactivity" can also describe how the molecule's structure influences this electrophilicity. The reactivity of an aldehyde is governed by both electronic and steric factors.

Electronic Effects: The two methyl groups at the C3 position are electron-donating via an inductive effect. This effect can slightly decrease the partial positive charge on the carbonyl carbons, making this compound marginally less reactive than its unsubstituted counterpart, glutaraldehyde (B144438).

Steric Effects: Aldehydes are generally more reactive than ketones due to lesser steric hindrance around the carbonyl group. openstax.org For this compound, the aldehyde groups themselves are sterically unhindered (they are primary aldehydes). However, the gem-dimethyl group on the C3 carbon restricts the conformational freedom of the molecule's backbone. This could sterically influence the approach of very bulky nucleophiles or affect the rate of intramolecular reactions. A study on the reactivity of 3,3-dimethylbutanal noted that the presence of the gem-dimethyl group (in that case, on the α-carbon) could increase steric hindrance and lower reactivity compared to less substituted analogues. copernicus.org A similar, though less pronounced, effect could be anticipated for this compound where the substitution is at the β-position relative to the carbonyls.

Cyclization and Ring-Forming Reactions Involving this compound

The 1,5-dicarbonyl structure of this compound makes it an excellent precursor for the synthesis of six-membered rings, particularly heterocyclic compounds.

The condensation of 1,5-dicarbonyl compounds with ammonia (B1221849) or primary amines is a classical method for synthesizing pyridines and related heterocycles. baranlab.org this compound is expected to serve as a key building block in such reactions.

Pyridine (B92270) Synthesis: A common route to pyridines involves the reaction of a 1,5-dicarbonyl compound with ammonia (or a source like ammonium (B1175870) acetate), often followed by an oxidation step to achieve the aromatic pyridine ring. baranlab.orgresearchgate.net In the case of this compound, reaction with ammonia would be expected to form an intermediate dihydropyridine (B1217469), which could then be oxidized to yield 4,4-dimethylpyridine. The Hantzsch pyridine synthesis, while typically involving β-ketoesters and an aldehyde, illustrates the general principle of constructing a dihydropyridine ring from multiple components, which can be followed by oxidation. organic-chemistry.org

Other Heterocycles: Reaction with other binucleophilic reagents can lead to different six-membered heterocycles. For instance, condensation with hydrazine (B178648) (N₂H₄) would likely produce a 1,2-dihydropyridazine derivative. Similarly, reaction with hydroxylamine (B1172632) (NH₂OH) would be expected to yield an oxazine (B8389632) derivative.

Table 2: Potential Heterocyclic Products from this compound This table outlines plausible heterocyclic products based on well-known condensation reactions of 1,5-dicarbonyls.

| Reagent | Intermediate Product | Final Heterocyclic Product | Heterocycle Class |

|---|---|---|---|

| Ammonia (NH₃) | 4,4-Dimethyl-1,4-dihydropyridine | 4,4-Dimethylpyridine (after oxidation) | Pyridine |

| Hydrazine (H₂N-NH₂) | Tetrahydro-5,5-dimethylpyridazine | 1,4,5,6-Tetrahydro-5,5-dimethylpyridazine | Dihydropyridazine |

| Hydroxylamine (H₂N-OH) | Tetrahydro-5,5-dimethyl-1,2-oxazine | Tetrahydro-5,5-dimethyl-1,2-oxazine | Oxazine |

Under certain conditions, this compound could undergo intramolecular reactions. The most probable pathway is an intramolecular aldol (B89426) addition. In the presence of a base or acid catalyst, an enolate can be formed at one of the α-carbons (C2 or C4). This enolate can then act as a nucleophile, attacking the carbonyl carbon of the other aldehyde group within the same molecule.

This reaction would lead to the formation of a six-membered ring containing a hydroxyl group and an aldehyde group. The presence of the gem-dimethyl group at the C3 position of the starting material would become a C4 substitution in the resulting cyclohexene (B86901) ring. Subsequent dehydration (aldol condensation) of the aldol addition product would introduce a double bond into the ring, yielding a substituted cyclohexenecarbaldehyde.

Condensation Reactions of this compound with Nitrogenous Bases

Condensation reactions between aldehydes and primary amines or related nitrogenous bases are fundamental processes in organic chemistry. These reactions involve nucleophilic addition followed by dehydration to form a carbon-nitrogen double bond (an imine or Schiff base).

With its two aldehyde groups, this compound can react with two equivalents of a primary amine to form a diimine. The reaction proceeds through two sequential steps for each aldehyde group:

The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon.

A proton transfer occurs, forming a neutral intermediate called a hemiaminal or carbinolamine.

The hydroxyl group of the hemiaminal is protonated (typically under acidic catalysis), turning it into a good leaving group (water).

Elimination of water and formation of the C=N double bond yields the imine.

This process would occur at both ends of the molecule, consuming two moles of the amine for every mole of the dialdehyde.

Table 3: Products of Condensation Reactions with Nitrogenous Bases This table shows the expected di-substituted products from the reaction of this compound with various nitrogenous bases.

| Nitrogenous Base | Product Name | Product Class |

|---|---|---|

| Aniline (C₆H₅NH₂) | N,N'-(3,3-dimethylpentane-1,5-diylidene)dianiline | Diimine (Schiff Base) |

| Hydroxylamine (NH₂OH) | 3,3-Dimethylpentanedial dioxime | Dioxime |

| Hydrazine (H₂N-NH₂) | 3,3-Dimethylpentanedial dihydrazone | Dihydrazone |

Oxidative and Reductive Transformations of this compound

The oxidation and reduction of aldehydes are fundamental reactions in organic synthesis. Generally, aldehydes can be oxidized to carboxylic acids and reduced to primary alcohols. For a dialdehyde like this compound, one would anticipate the potential for mono- or di-oxidation to 3,3-dimethylglutaric acid, or mono- or di-reduction to 3,3-dimethyl-1,5-pentanediol.

However, a detailed search of scientific databases did not yield specific studies outlining the conditions, catalysts, and yields for these transformations for this compound. While general oxidizing agents (like potassium permanganate (B83412) or chromic acid) and reducing agents (like sodium borohydride or lithium aluminum hydride) are known to react with aldehydes, specific data on their application to this compound, including reaction kinetics and mechanistic pathways, is not available.

Without experimental data, any discussion of these transformations would be purely speculative, based on the known reactivity of simpler aldehydes and glutaraldehyde itself. The presence of the gem-dimethyl group at the 3-position could potentially introduce steric hindrance, which might influence the rate and outcome of these reactions compared to the unsubstituted glutaraldehyde. However, without dedicated research, these effects remain unquantified.

Strategic Applications of 3,3 Dimethylglutaraldehyde in Complex Organic Synthesis

3,3-Dimethylglutaraldehyde as a Versatile C5 Building Block in Synthetic Design

This compound, a five-carbon dialdehyde (B1249045), possesses two electrophilic carbonyl centers. This bifunctionality theoretically allows it to act as a versatile C5 building block in the construction of various carbocyclic and heterocyclic systems. The gem-dimethyl group at the C3 position introduces steric hindrance that can influence the reactivity of the aldehyde groups and the conformational preferences of any resulting cyclic structures.

In principle, this compound could participate in a range of classical organic reactions, such as:

Wittig Reactions: The reaction of this compound with phosphorus ylides could lead to the formation of dialkenes. organic-chemistry.orgwikipedia.orglibretexts.org The nature of the ylide would determine the stereochemistry of the resulting double bonds. wikipedia.org

Aldol (B89426) Condensations: Intramolecular aldol condensation of this compound could potentially lead to the formation of a five-membered ring, a cyclopentenecarbaldehyde derivative. wikipedia.orgsigmaaldrich.commasterorganicchemistry.com However, the success of such a reaction would be highly dependent on the reaction conditions and the steric hindrance imposed by the gem-dimethyl group.

Formation of Heterocycles: Condensation reactions with dinucleophiles, such as hydrazines, hydroxylamine (B1172632), or diamines, could yield various heterocyclic structures.

Despite these theoretical possibilities, specific and detailed examples of this compound being employed as a versatile C5 building block in complex synthetic design are not readily found in the current body of scientific literature. Much of the available information focuses on its precursor, 3,3-dimethylglutaric anhydride (B1165640). chemicalbook.combiosynth.comnih.gov

Total Synthesis Efforts Utilizing this compound as a Key Intermediate

A comprehensive search of chemical databases and scholarly articles does not reveal any reported total syntheses of natural products where this compound is explicitly used as a key intermediate. While the synthesis of complex molecules often involves the use of bifunctional building blocks, it appears that other C5 synthons are more commonly employed. The challenges in controlling the chemoselectivity of the two aldehyde groups in this compound under various reaction conditions may contribute to its limited use in the intricate sequences required for total synthesis.

Biomimetic and Biogenetic Syntheses Facilitated by this compound

Biomimetic synthesis aims to mimic the biosynthetic pathways found in nature to construct complex molecules. engineering.org.cnbeilstein-journals.org These strategies often involve cascade reactions and the use of precursors that are structurally related to biosynthetic intermediates. While dialdehydes can be involved in natural product biosynthesis, there is no specific evidence in the literature to suggest that this compound is a key player in any known biogenetic pathway or has been utilized in a biomimetic synthesis of a natural product. nih.gov

Construction of Advanced Carbon Frameworks via this compound Precursors

The construction of advanced carbon frameworks, such as polycyclic systems or molecules with high degrees of complexity, often relies on robust and predictable chemical transformations. While dialdehydes can be used to form cyclic structures through intramolecular reactions or to link molecular fragments, the specific application of this compound in the construction of such advanced frameworks is not documented. Research in this area tends to focus on more readily available or synthetically versatile building blocks.

Investigation of 3,3 Dimethylglutaraldehyde Derivatives and Analogues

Synthesis and Derivatization Strategies for 3,3-Dimethylglutaraldehyde Analogues

The aldehyde groups of this compound serve as reactive handles for a multitude of chemical modifications, allowing for the construction of diverse molecular architectures. These transformations often involve intramolecular cyclizations or reactions with dinucleophiles to yield heterocyclic systems, as well as oxidation and subsequent derivatization of the resulting carboxylic acid.

The synthesis of 3,3-dimethylglutarimide (B74337) from this compound is a multi-step process that typically begins with the oxidation of the dialdehyde (B1249045) to the corresponding dicarboxylic acid, 3,3-dimethylglutaric acid. This transformation can be achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromic acid. The resulting 3,3-dimethylglutaric acid can then be converted to 3,3-dimethylglutarimide through several methods.

One common approach involves the reaction of the diacid with ammonia (B1221849) or a primary amine, followed by thermal or chemically-induced cyclization with the elimination of water. For instance, heating 3,3-dimethylglutaric acid with urea (B33335) or ammonium (B1175870) carbonate can yield the glutarimide. Alternatively, the diacid can be converted to its diamide, which upon heating, undergoes intramolecular cyclization to form the imide.

Another route proceeds via the formation of 3,3-dimethylglutaric anhydride (B1165640). The anhydride can then react with ammonia or a primary amine to open the ring, forming an amic acid, which upon subsequent heating, cyclizes to the desired 3,3-dimethylglutarimide.

The general reaction scheme is as follows:

Oxidation: this compound → 3,3-Dimethylglutaric Acid

Imide Formation: 3,3-Dimethylglutaric Acid + R-NH₂ → 3,3-Dimethyl-N-R-glutarimide

| Reactant | Reagent | Product |

| This compound | KMnO₄ or CrO₃ | 3,3-Dimethylglutaric Acid |

| 3,3-Dimethylglutaric Acid | NH₃, heat | 3,3-Dimethylglutarimide |

| 3,3-Dimethylglutaric Acid | R-NH₂, heat | N-substituted 3,3-Dimethylglutarimide |

As mentioned previously, the oxidation of this compound yields 3,3-dimethylglutaric acid. Aldehydes are readily oxidized to carboxylic acids, and strong oxidizing agents are typically employed for this conversion. The presence of two aldehyde groups in this compound allows for its oxidation to the corresponding dicarboxylic acid.

OHC-CH₂-C(CH₃)₂-CH₂-CHO + [O] → HOOC-CH₂-C(CH₃)₂-CH₂-COOH

Once 3,3-dimethylglutaric acid is obtained, it can be readily converted to its corresponding esters through various standard esterification methods. The most common method is the Fischer esterification, which involves reacting the dicarboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is driven to completion by removing the water formed during the reaction, typically through azeotropic distillation.

For the synthesis of a dimethyl ester, the reaction would be:

HOOC-CH₂-C(CH₃)₂-CH₂-COOH + 2 CH₃OH (H⁺ catalyst) ⇌ CH₃OOC-CH₂-C(CH₃)₂-CH₂-COOCH₃ + 2 H₂O

The synthesis of other esters, such as diethyl or dibutyl esters, can be achieved by using the corresponding alcohol.

| Starting Material | Reagent(s) | Product |

| This compound | 1. KMnO₄, NaOH(aq) 2. H₃O⁺ | 3,3-Dimethylglutaric Acid |

| 3,3-Dimethylglutaric Acid | Methanol, H₂SO₄ (cat.) | Dimethyl 3,3-dimethylglutarate |

| 3,3-Dimethylglutaric Acid | Ethanol, H₂SO₄ (cat.) | Diethyl 3,3-dimethylglutarate |

The reaction of aldehydes with indoles to form diindolylmethanes (DIMs), also known as bis(indolyl)methanes, is a well-established transformation in organic synthesis. chapman.edu This reaction typically proceeds under acidic conditions, where the aldehyde is activated towards electrophilic attack by the electron-rich indole (B1671886) ring.

In the case of this compound, its bifunctional nature allows for the formation of a bis-diindolylmethane derivative. The reaction involves the electrophilic substitution of two molecules of indole at the C3 position onto each of the aldehyde carbons of this compound.

The proposed mechanism involves the protonation of one of the aldehyde groups, followed by nucleophilic attack by the C3 position of an indole molecule. The resulting carbinol then dehydrates to form a stabilized carbocation, which is subsequently attacked by a second indole molecule. This process is then repeated at the other aldehyde functionality of the this compound backbone.

The general structure of the resulting product would be a central 3,3-dimethylpentane (B146829) unit linked at its 1 and 5 positions to two separate diindolylmethane moieties. The steric hindrance from the gem-dimethyl group is not expected to significantly impede the reaction at the terminal aldehyde groups.

| Reactants | Catalyst | Product |

| This compound, Indole | Acid (e.g., HCl, H₂SO₄) | 1,1,5,5-Tetrakis(1H-indol-3-yl)-3,3-dimethylpentane |

Synthetic Pathways to Pseudopelletierine Derivatives from this compound

The Robinson-Schöpf synthesis is a classic method for the preparation of tropane (B1204802) alkaloids and their analogues. orgsyn.org This biomimetic reaction involves the condensation of a dialdehyde, a primary amine, and a source of acetone, typically acetonedicarboxylic acid. guidechem.com The synthesis of pseudopelletierine, a tropane alkaloid, from glutaraldehyde (B144438), methylamine (B109427), and acetonedicarboxylic acid is a well-documented example of this reaction. stackexchange.com

By substituting glutaraldehyde with this compound, a derivative of pseudopelletierine bearing a gem-dimethyl group on the piperidine (B6355638) ring can be synthesized. The reaction proceeds through a tandem Mannich reaction. First, methylamine reacts with this compound to form a di-iminium ion in situ. Simultaneously, acetonedicarboxylic acid decarboxylates to generate an enolate. The enolate then acts as a nucleophile, attacking the iminium ions in a sequential manner to construct the bicyclic tropane skeleton. A final decarboxylation step affords the 3,3-dimethyl-pseudopelletierine.

The key steps in the proposed synthesis are:

Formation of iminium ions from this compound and methylamine.

Decarboxylation of acetonedicarboxylic acid to form an enolate.

Double Mannich reaction between the enolate and the di-iminium ion.

Final decarboxylation to yield the product.

The presence of the gem-dimethyl group is anticipated to be retained in the final product, leading to a novel pseudopelletierine analogue.

| Reactant 1 | Reactant 2 | Reactant 3 | Product |

| This compound | Methylamine | Acetonedicarboxylic acid | 6,6-Dimethyl-9-methyl-9-azabicyclo[3.3.1]nonan-3-one (3,3-Dimethyl-pseudopelletierine) |

Chemical Structure-Reactivity Correlations in this compound Derivatives

The chemical reactivity of this compound and its derivatives is significantly influenced by the presence of the gem-dimethyl group at the C3 position. This structural feature introduces both steric and electronic effects that can be correlated with the observed reactivity.

Steric Effects: The two methyl groups create steric hindrance around the central carbon of the glutaraldehyde backbone. While this steric bulk is somewhat removed from the reactive aldehyde functionalities at the C1 and C5 positions, it can influence the conformational preferences of the molecule. This can, in turn, affect the accessibility of the aldehyde groups to incoming nucleophiles, potentially slowing down reaction rates compared to the unsubstituted glutaraldehyde. In cyclization reactions, the gem-dimethyl group can favor the formation of certain ring conformations due to the Thorpe-Ingold effect, which can accelerate intramolecular reactions.

Electronic Effects: The methyl groups are weakly electron-donating through an inductive effect. This can slightly increase the electron density at the carbonyl carbons of the aldehyde groups, making them marginally less electrophilic compared to those in glutaraldehyde. However, this electronic effect is generally considered to be minor compared to the steric influences.

In the derivatives of this compound, these effects continue to play a role. For example, in 3,3-dimethylglutaric acid, the gem-dimethyl group can influence the pKa values of the carboxylic acid groups. In polymerization reactions involving this compound, the steric hindrance may lead to polymers with different physical properties compared to those derived from glutaraldehyde.

A qualitative comparison of the expected reactivity is presented below:

| Compound | Key Structural Feature | Expected Impact on Reactivity of Aldehyde Groups |

| Glutaraldehyde | Unsubstituted pentane (B18724) chain | Baseline reactivity |

| This compound | Gem-dimethyl group at C3 | - Minor decrease in electrophilicity (electronic effect) - Potential for altered reaction rates due to conformational effects (steric effect) |

The interplay of these steric and electronic effects is crucial for understanding and predicting the chemical behavior of this compound and its derivatives, and for designing synthetic strategies that leverage these properties.

Advanced Spectroscopic Characterization of 3,3 Dimethylglutaraldehyde and Its Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 3,3-Dimethylglutaraldehyde

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural determination of organic molecules, providing detailed information about the chemical environment, connectivity, and number of specific nuclei, primarily ¹H (proton) and ¹³C (carbon-13). slideshare.net

For this compound, ¹H and ¹³C NMR spectra would provide definitive confirmation of its structure. Due to the molecule's symmetry, a simplified spectrum is expected.

¹H NMR Spectroscopy : The proton NMR spectrum is predicted to show three distinct signals corresponding to the three unique proton environments in the molecule.

A singlet for the six protons of the two equivalent methyl (CH₃) groups.

A singlet for the four protons of the two equivalent methylene (B1212753) (CH₂) groups adjacent to the carbonyls.

A singlet for the two protons of the two equivalent aldehyde (CHO) groups. The integration of these signals would correspond to a 6:4:2 ratio.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum is expected to display four signals, one for each chemically non-equivalent carbon atom.

A signal for the two equivalent methyl carbons.

A signal for the quaternary carbon to which the methyl groups are attached.

A signal for the two equivalent methylene carbons.

A signal for the two equivalent carbonyl carbons of the aldehyde groups, which would appear furthest downfield. slideshare.net

The following table summarizes the predicted NMR data for this compound based on standard chemical shift ranges. abdn.ac.uk

| Nucleus | Structural Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|---|

| ¹H | -C(CH₃)₂- | ~1.1 | Singlet (s) | Six equivalent protons. |

| ¹H | -CH₂CHO | ~2.5 | Singlet (s) | Four equivalent protons adjacent to carbonyls. |

| ¹H | -CHO | ~9.7 | Singlet (s) | Two equivalent aldehyde protons. |

| ¹³C | -C(CH₃)₂- | ~25-30 | Quartet (in coupled spectrum) | Two equivalent methyl carbons. |

| ¹³C | -C(CH₃)₂- | ~35-40 | Singlet (in coupled spectrum) | One quaternary carbon. |

| ¹³C | -CH₂CHO | ~50-55 | Triplet (in coupled spectrum) | Two equivalent methylene carbons. |

| ¹³C | -CHO | ~200-205 | Doublet (in coupled spectrum) | Two equivalent carbonyl carbons. |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies of this compound

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides information on the functional groups and molecular structure by probing the vibrational modes of a molecule. cardiff.ac.uk These two techniques are often complementary. nih.gov

The vibrational spectrum of this compound is dominated by features arising from its aldehyde and alkane-like structural components.

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation corresponding to molecular vibrations that induce a change in the dipole moment. The most prominent feature in the IR spectrum of this compound is expected to be the strong carbonyl (C=O) stretching absorption.

Raman Spectroscopy : Raman spectroscopy involves the inelastic scattering of monochromatic light and detects vibrational modes that cause a change in the polarizability of the molecule. The C=O stretch is also Raman active, though typically weaker than in the IR spectrum. Symmetrical vibrations, such as the C-C backbone stretches, often give rise to strong Raman signals.

The table below outlines the expected characteristic vibrational frequencies for this compound. nist.govnist.gov

| Frequency Range (cm⁻¹) | Vibrational Mode | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| 2970-2950 | C-H Asymmetric Stretch (CH₃) | Medium-Strong | Medium-Strong |

| 2900-2850 | C-H Symmetric Stretch (CH₂, CH₃) | Medium-Strong | Medium-Strong |

| 2850-2820, 2750-2720 | C-H Stretch (Aldehyde, Fermi Resonance) | Medium-Weak | Medium |

| 1740-1720 | C=O Stretch (Aldehyde) | Very Strong | Medium |

| 1470-1450 | C-H Bending (CH₂, CH₃) | Medium | Medium |

| 1390-1365 | C-H Bending (CH₃, gem-dimethyl) | Medium | Weak |

| ~1150 | C-C Skeletal Stretch | Weak | Strong |

Mass Spectrometry (MS) Techniques for Identification and Mechanistic Probing of this compound Reaction Products

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weights and elemental composition, and providing structural information through fragmentation analysis. miamioh.edu It is particularly powerful for identifying reaction products and probing reaction mechanisms.

For aldehydes like this compound, direct analysis can be challenging due to their reactivity. und.edu Therefore, analysis of its reaction products often involves derivatization to form more stable and volatile compounds suitable for techniques like Gas Chromatography-Mass Spectrometry (GC-MS). rsc.org Common derivatizing agents for aldehydes include hydrazines (e.g., 2,4-dinitrophenylhydrazine, DNPH) and O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). und.edursc.org

Electron Ionization (EI-MS) : In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The fragmentation pattern is reproducible and serves as a molecular fingerprint. For aldehydes, characteristic fragmentation includes alpha-cleavage (loss of -CHO group, M-29) and cleavage of the C-C bond next to the carbonyl group. libretexts.org

Tandem Mass Spectrometry (MS/MS) : This technique involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation (CID), and analysis of the resulting product ions. nih.gov MS/MS is invaluable for the structural elucidation of adducts and for providing mechanistic insights by confirming the structure of reaction intermediates or products.

The following table lists potential fragments of underivatized this compound (MW = 128.17 g/mol ) in EI-MS.

| m/z Value | Proposed Fragment Structure/Loss | Notes |

|---|---|---|

| 128 | [M]⁺ | Molecular Ion |

| 113 | [M - CH₃]⁺ | Loss of a methyl group. |

| 99 | [M - CHO]⁺ | Loss of an aldehyde group (alpha-cleavage). |

| 83 | [M - CH₂CHO]⁺ | Loss of a CH₂CHO radical. |

| 71 | [CH₃C(CH₃)CH₂CHO]⁺ | Cleavage of C-C bond. |

| 57 | [C₄H₉]⁺ | tert-butyl cation, a potentially stable fragment. |

| 29 | [CHO]⁺ | Formyl cation. |

Ultraviolet-Visible (UV-Vis) Spectroscopy in the Analysis of this compound Chemistry

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons to higher energy orbitals. While it provides less structural detail than NMR or IR, it is highly effective for quantitative analysis and for monitoring reactions that involve a change in chromophores.

The aldehyde functional group in this compound contains a C=O double bond, which acts as a chromophore. It is expected to exhibit two characteristic electronic transitions:

A weak absorption band resulting from an n → π* (non-bonding to anti-bonding pi) transition, typically observed in the 270-300 nm range for simple aldehydes.

A strong absorption band from a π → π* transition at a shorter wavelength, usually below 200 nm.

UV-Vis spectroscopy is particularly useful for studying the reaction chemistry of this compound. For instance, its reaction with primary amines to form a Schiff base (imine) results in the formation of a new C=N chromophore. This product typically absorbs light at a significantly different wavelength (a bathochromic or red shift) compared to the reactant aldehyde, allowing the reaction progress to be monitored spectrophotometrically. researchgate.net The stability and equilibria of glutaraldehyde (B144438) solutions, a related compound, have been studied using UV-Vis, indicating its utility for monitoring the state of the dialdehyde (B1249045) in solution. researchgate.net

| Compound/Functional Group | Transition | Expected λmax (nm) | Molar Absorptivity (ε) |

|---|---|---|---|

| Aldehyde (R-CHO) | n → π | ~280-290 | Weak (~10-20 L mol⁻¹ cm⁻¹) |

| Aldehyde (R-CHO) | π → π | <200 | Strong (>1,000 L mol⁻¹ cm⁻¹) |

| Schiff Base (R-CH=NR') | π → π* | ~240-350 | Strong (>10,000 L mol⁻¹ cm⁻¹) |

Application of hyphenated spectroscopic techniques for comprehensive analysis of this compound

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures containing this compound and its adducts. nih.govijnrd.org This approach leverages the separation power of chromatography with the identification capabilities of spectroscopy. chemijournal.com

Gas Chromatography-Mass Spectrometry (GC-MS) : This is the premier technique for the analysis of volatile and thermally stable compounds. ajpaonline.com For this compound and its reaction products, GC-MS analysis typically requires prior derivatization to increase volatility and thermal stability. und.edu The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass spectra for each eluted component, enabling positive identification and quantification. longdom.orgrestek.com

Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS is a powerful and versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. longdom.org It is particularly useful for analyzing adducts of this compound that are not amenable to GC. nih.govnih.gov The liquid chromatograph separates the mixture, and the eluent is introduced into the mass spectrometer, often using soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which typically keep the molecular ion intact. LC coupled with tandem mass spectrometry (LC-MS/MS) provides enhanced selectivity and structural information, making it ideal for analyzing trace levels of specific adducts in complex biological or environmental matrices. jasco-global.com

The combination of these techniques provides a comprehensive analytical picture that is unattainable with any single method alone.

| Technique | Principle | Advantages | Typical Applications |

|---|---|---|---|

| GC-MS | Separation of volatile compounds by partitioning between a mobile gas phase and a stationary phase, followed by MS detection. | - High resolution separation.

| Analysis of derivatized aldehydes and small, volatile adducts. |

| LC-MS | Separation of compounds by partitioning between a mobile liquid phase and a stationary phase, followed by MS detection. | - Applicable to non-volatile and thermally unstable compounds.

| Analysis of polar adducts, biomolecule conjugates, and reaction intermediates in solution. |

| LC-MS/MS | LC separation followed by tandem mass spectrometry. | - High selectivity and sensitivity.

| Trace quantitative analysis of specific adducts in biological or environmental samples. |

Computational and Theoretical Investigations of 3,3 Dimethylglutaraldehyde

Quantum Chemical Calculations for Electronic Structure and Conformation of 3,3-Dimethylglutaraldehyde

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and conformational landscape of this compound. These calculations provide a detailed picture of the molecule's geometry, electron distribution, and the relative energies of its different spatial arrangements.

For this compound, the key dihedral angles involve the orientation of the two formyl groups relative to the carbon backbone. The most stable conformations are generally those that minimize steric hindrance between the bulky methyl groups and the aldehyde functionalities. Quantum chemical calculations can precisely determine these optimal geometries. mdpi.com

Table 1: Calculated Geometric Parameters for the Most Stable Conformer of this compound (DFT/B3LYP/6-31G level of theory)**

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| C=O | 1.21 |

| C-C (aldehyde) | 1.52 |

| C-C (backbone) | 1.54 |

| C-H (aldehyde) | 1.12 |

| C-H (methyl) | 1.10 |

| Bond Angles (degrees) | |

| O=C-C | 124.5 |

| O=C-H | 120.0 |

| C-C-C (backbone) | 110.0 |

| H-C-H (methyl) | 109.5 |

| Dihedral Angles (degrees) | |

| O=C-C-C | ~180 (anti-periplanar) |

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for similar molecules.

The electronic structure analysis reveals the distribution of electron density within the molecule. The carbonyl carbons of the aldehyde groups are electron-deficient (electrophilic), while the oxygen atoms are electron-rich (nucleophilic). This polarity is crucial for understanding the reactivity of this compound.

Computational Modeling of Reaction Mechanisms Involving this compound

Computational modeling is a valuable tool for investigating the mechanisms of reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and determine activation energies, thus providing a detailed, step-by-step description of the reaction pathway. nih.gov

A key reaction of aldehydes is nucleophilic addition to the carbonyl group. acs.org For this compound, with its two aldehyde functionalities, this can lead to a variety of products, including intramolecular cyclization reactions. Computational modeling can help predict the feasibility of such reactions and the likely stereochemical outcomes.

For instance, in an intramolecular aldol (B89426) condensation, one enolate of this compound could attack the other aldehyde group. Quantum chemical calculations can be used to model the transition state for this cyclization, providing insights into the reaction's kinetics and the stability of the resulting cyclic product.

Table 2: Calculated Activation Energies for a Hypothetical Intramolecular Aldol Reaction of this compound

| Reaction Step | Activation Energy (kcal/mol) |

|---|---|

| Enolate formation | 15-20 |

| Nucleophilic attack (cyclization) | 10-15 |

Note: The data in this table is hypothetical and serves to illustrate the type of information that can be obtained from computational modeling of reaction mechanisms.

Molecular Dynamics Simulations to Understand this compound Interactions

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound and its interactions with other molecules, such as solvents or biological macromolecules, over time. nih.govnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations provide a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment. youtube.com

In an aqueous environment, MD simulations can show how water molecules arrange themselves around the polar aldehyde groups of this compound, forming hydrogen bonds and influencing its conformational preferences. This explicit consideration of the solvent is crucial for accurately modeling the behavior of the molecule in solution.

MD simulations are also widely used to study the interactions of small molecules with proteins. nih.gov If this compound were to interact with a protein, MD simulations could be used to model the binding process, identify key interacting amino acid residues, and estimate the binding affinity. This is particularly relevant for understanding its potential biological activity.

Table 3: Illustrative Non-bonded Interaction Energies of this compound with Water from MD Simulations

| Interaction Type | Average Energy (kcal/mol) |

|---|---|

| van der Waals | -5 to -10 |

Note: The data in this table is illustrative of the types of energy terms calculated in MD simulations and does not represent specific experimental values.

Prediction of Spectroscopic Signatures of this compound and Its Intermediates

Computational methods can be used to predict various spectroscopic properties of this compound, which can aid in its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical calculations can predict the chemical shifts of the ¹H and ¹³C nuclei in this compound. These predictions are based on the calculated electron density around each nucleus. By comparing the predicted spectrum with an experimental one, it is possible to confirm the structure of the molecule.

Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can also be calculated. Each vibrational mode corresponds to a specific motion of the atoms, such as stretching or bending of bonds. The calculated IR spectrum, which shows the intensity of absorption at each frequency, can be compared with experimental data to identify the presence of specific functional groups. For this compound, strong absorptions corresponding to the C=O stretch of the aldehyde groups would be expected.

Table 4: Predicted Spectroscopic Data for this compound

| ¹H NMR | Predicted Chemical Shift (ppm) | ¹³C NMR | Predicted Chemical Shift (ppm) | IR | Predicted Frequency (cm⁻¹) |

|---|---|---|---|---|---|

| Aldehydic H | 9.5 - 9.8 | Carbonyl C | 200 - 205 | C=O stretch | 1720 - 1740 |

| Methylene (B1212753) H (α to C=O) | 2.4 - 2.7 | Methylene C (α to C=O) | 45 - 55 | C-H stretch (aldehyde) | 2720 - 2820 |

| Methyl H | 1.0 - 1.2 | Quaternary C | 30 - 40 | C-H stretch (alkane) | 2850 - 2960 |

Note: The data in this table represents typical ranges for the functional groups present in this compound and is intended for illustrative purposes.

Computational methods can also be applied to predict the spectroscopic signatures of transient intermediates in reactions involving this compound. This can be invaluable for elucidating reaction mechanisms, as these intermediates are often difficult to observe experimentally.

Polymer Chemistry and Materials Science Applications of 3,3 Dimethylglutaraldehyde

Investigation of 3,3-Dimethylglutaraldehyde as a Polymer Cross-linking Agent

Cross-linking is a critical process in polymer science that involves the formation of chemical bonds between polymer chains, resulting in a three-dimensional network. nih.gov This process significantly alters the physical and mechanical properties of the material, often leading to increased strength, thermal stability, and reduced solubility. youtube.comresearchgate.net Aldehydes, particularly dialdehydes like glutaraldehyde (B144438), are well-known cross-linking agents. youtube.comnih.gov

Despite the extensive research on glutaraldehyde, specific studies detailing the use of this compound as a polymer cross-linking agent are not widely available in published literature. However, the fundamental chemical principles that govern the cross-linking action of glutaraldehyde can provide a theoretical basis for the potential behavior of its dimethylated analog.

Mechanisms of Cross-link Formation in Polymer Networks with this compound

The cross-linking mechanism of dialdehydes typically involves the reaction of their aldehyde functional groups with active hydrogen atoms on the polymer chains. For instance, glutaraldehyde readily reacts with polymers containing hydroxyl (-OH) groups, such as polyvinyl alcohol (PVA), through an acetalization reaction to form stable acetal (B89532) linkages. nih.gov In the case of polymers with primary amine (-NH2) groups, like chitosan (B1678972) or proteins such as collagen, the reaction proceeds via the formation of a Schiff base. researchgate.netresearchgate.net

Theoretically, this compound would follow similar reaction pathways. The presence of two aldehyde groups allows it to bridge two different polymer chains or two different points on the same chain. The gem-dimethyl group at the C3 position is a key structural feature. While it does not directly participate in the cross-linking reaction, it introduces steric hindrance around the central part of the cross-linking molecule. This could potentially influence the kinetics of the cross-linking reaction and the flexibility of the resulting cross-links, thereby affecting the final properties of the polymer network. The increased bulkiness of the this compound molecule compared to glutaraldehyde might lead to a more rigid and potentially less densely cross-linked network under similar reaction conditions.

Design and Synthesis of this compound-Derived Hydrogels

Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large amounts of water or biological fluids. researchgate.netrsc.org The synthesis of hydrogels often involves the use of a cross-linking agent to form the network structure. researchgate.net Glutaraldehyde has been successfully used to prepare hydrogels from various natural and synthetic polymers, including chitosan and PVA, for applications in drug delivery and tissue engineering. nih.govnih.gov

While there is a lack of specific research on the design and synthesis of hydrogels using this compound, one could hypothesize its potential application in this area. The synthesis would likely involve dissolving a suitable polymer in an appropriate solvent, followed by the addition of this compound as the cross-linker, often in the presence of a catalyst. The properties of the resulting hydrogel, such as its swelling ratio, mechanical strength, and porosity, would be influenced by factors like the polymer concentration, the concentration of this compound, and the reaction conditions (e.g., pH, temperature). The dimethyl substitution could impact the hydrogel's properties by altering the cross-link density and the hydrophobicity of the cross-linking bridges.

Synthesis of Novel Polymeric Materials Using this compound as a Monomer

The use of dialdehydes as monomers in polymerization reactions is another avenue for creating novel polymeric materials. However, the high reactivity of aldehyde groups can present challenges in controlling the polymerization process. Specific polymerization methods for this compound as a monomer have not been detailed in the available scientific literature. Conceptually, it could potentially undergo polymerization through reactions like aldol (B89426) condensation under specific catalytic conditions, leading to the formation of polymers with unique backbone structures. The resulting polymers would feature pendant dimethyl groups along the chain, which would influence their solubility, thermal properties, and morphology.

Structure-Property Relationships in this compound-Based Polymers

The relationship between the structure of a polymer and its macroscopic properties is a fundamental concept in materials science. mdpi.com For polymers incorporating this compound, either as a cross-linker or as a monomeric unit, the gem-dimethyl group would be a key structural determinant of the material's properties.

When used as a cross-linker, the dimethyl groups would increase the steric bulk of the cross-links. This could lead to a less flexible polymer network compared to one cross-linked with glutaraldehyde. This reduced flexibility at the molecular level might translate to a higher glass transition temperature (Tg) and increased stiffness in the macroscopic material.

If incorporated as a monomer into the polymer backbone, the regularly spaced gem-dimethyl groups would restrict chain rotation, leading to a more rigid polymer chain. This increased rigidity would likely result in a higher Tg and potentially enhanced thermal stability. The presence of these non-polar methyl groups could also influence the polymer's solubility, making it more soluble in less polar solvents. The packing of polymer chains would also be affected, which in turn would influence properties like crystallinity and mechanical strength. However, without experimental data from studies on polymers specifically derived from this compound, these structure-property relationships remain theoretical.

Bioconjugation and Chemical Biology Applications of 3,3 Dimethylglutaraldehyde in Non Human Systems

Exploration of 3,3-Dimethylglutaraldehyde as a Reagent for Covalent Biomolecule Derivatization (excluding human clinical trials)

This compound, a homobifunctional cross-linking agent, serves as a valuable tool for the covalent derivatization of biomolecules. Its utility stems from the two reactive aldehyde groups at either end of its five-carbon chain. While specific literature on this compound is less common than for its parent compound, glutaraldehyde (B144438), the principles of its reactivity are analogous. The primary reaction mechanism involves the formation of covalent bonds with primary amine groups found in biomolecules, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of proteins. nih.gov

This reaction typically proceeds via the formation of a Schiff base, which can be further stabilized by reduction if necessary. This covalent attachment is fundamental to various bioconjugation techniques outside of human clinical applications. One of the key areas of application is in enzyme immobilization. By covalently linking an enzyme to a solid support, its stability and reusability can be significantly enhanced, which is advantageous for industrial biocatalysis and the development of diagnostic tools. nih.gov For instance, studies with glutaraldehyde show its effectiveness in attaching enzymes to supports like chitosan (B1678972) beads, which prevents the enzyme from leaching into the surrounding medium while allowing substrates to access the catalytic site. researchgate.net

Cross-linking of Proteins and Peptides with this compound for Structural and Functional Studies (non-human and in vitro focus)

The ability of this compound to link protein molecules together makes it a powerful reagent for investigating protein structure and function in non-human and in vitro settings. Chemical cross-linking can capture and identify both stable and transient protein-protein interactions, providing insights into the composition of multi-protein complexes. fgsc.net

In structural studies, cross-linking with dialdehydes like this compound is used to stabilize protein oligomers. By covalently linking subunits, the quaternary structure of a protein can be "frozen" for analysis by techniques such as SDS-PAGE and mass spectrometry. nih.gov For example, the self-assembly of proteins into dimers or higher-order oligomers can be assessed by treating cell lysates or purified recombinant proteins with the cross-linker and analyzing the resulting products by western blot. nih.gov The distance between the two aldehyde groups in this compound dictates the spatial constraints for the cross-linking reaction, meaning it will preferentially link amine groups that are within a certain proximity.

Functional studies also benefit from this technology. Cross-Linked Enzyme Crystals (CLECs) and Cross-Linked Enzyme Aggregates (CLEAs) are created using bifunctional reagents like glutaraldehyde. nih.govresearchgate.net These preparations result in robust biocatalysts with significantly enhanced stability against changes in temperature, pH, and organic solvents. While glutaraldehyde is commonly used, this compound could be employed to potentially modulate the properties of the resulting aggregates or crystals due to the different steric and electronic nature of the linker.

Reaction Mechanisms and Chemoselectivity in Biomolecule Cross-linking with this compound

The cross-linking reaction of this compound with biomolecules is governed by the reactivity of its terminal aldehyde groups, primarily with the nucleophilic primary amine groups of lysine residues. nih.gov In an aqueous solution, the dialdehyde (B1249045) exists in equilibrium with its hydrated forms. The reaction proceeds through the formation of a Schiff base (an imine) between an aldehyde group and an amine group. When a second amine group from a neighboring protein or peptide is in close proximity, the other aldehyde group can react to form an intermolecular cross-link. nih.govnih.gov

Chemoselectivity: The primary targets for dialdehyde cross-linkers are the primary amines of lysine side chains and the N-terminus of proteins. rsc.orgnih.gov This selectivity arises from the high nucleophilicity of these groups under typical reaction conditions (neutral to alkaline pH). While other nucleophilic residues exist (such as cysteine, histidine, and tyrosine), their reaction with aldehydes is generally less favorable. However, the local microenvironment of an amino acid residue within a folded protein can significantly alter its reactivity, occasionally leading to modification at unexpected sites. rsc.orgnih.gov The presence of the gem-dimethyl group in this compound introduces steric bulk in the center of the cross-linker, which could influence its ability to access sterically hindered amine groups, potentially altering its chemoselectivity profile compared to the more flexible glutaraldehyde.

Development of Novel Cross-linking Strategies Utilizing this compound

Advancements in protein chemistry have led to the development of more sophisticated cross-linking strategies that could incorporate this compound. These strategies aim to improve the efficiency, specificity, and utility of the cross-linking process.

One such strategy is a two-step cross-linking process . In this approach, a protein is first reacted with the cross-linker in excess to ensure that most of the modification results in the protein being derivatized with the reagent at one end only. After removing the excess, unreacted cross-linker, a second protein or molecule is introduced to react with the free aldehyde group, allowing for more controlled hetero-conjugate formation. fgsc.net

Another area of development is the use of cross-linkers to create advanced biomaterials. For example, dialdehydes are used to cross-link biopolymers like chitosan and collagen to form hydrogels or films with improved mechanical strength and thermal stability. mdpi.commdpi.com Research using dialdehyde starch, a macromolecular cross-linker, has shown that it can effectively modify the properties of collagen films for biomedical applications. mdpi.comnih.gov By analogy, this compound could be used as a small-molecule cross-linker to tune the properties of such biomaterials, with the dimethyl substitution potentially conferring greater resistance to enzymatic degradation due to steric hindrance around the cross-linkage site.

Table 1: Comparison of Common Cross-linking Agents This table provides a comparative overview of different cross-linking agents to contextualize the function of this compound.

| Cross-linker | Reactive Group(s) | Target Functional Group(s) | Spacer Arm Length (Å) |

|---|---|---|---|

| This compound | Aldehyde | Amines (primary) | ~7.5 |

| Glutaraldehyde | Aldehyde | Amines (primary) | ~7.5 |

| Formaldehyde | Aldehyde | Amines, Thiols, Hydroxyls, Amides | ~1.0 |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Carbodiimide | Carboxyls and Amines | 0 (Zero-length) |

| Dimethyl suberimidate (DMS) | Iminoester | Amines (primary) | 11.0 |

Applications in Biological Assay Development and Biosensing (non-human, non-clinical)

The covalent immobilization of biological recognition elements, such as enzymes and antibodies, is a cornerstone of modern biological assay and biosensor development. researchgate.netnih.gov this compound, like its counterpart glutaraldehyde, is well-suited for this purpose due to its ability to form stable, covalent linkages between a biomolecule and a solid surface (e.g., a sensor chip, nanoparticle, or microplate well). researchgate.netnih.gov

In the context of biosensing, enzymes are frequently immobilized to create a biorecognition layer that produces a measurable signal upon interaction with the target analyte. For example, glucose oxidase can be cross-linked onto an electrode surface to create a glucose sensor. nih.gov The stability of this immobilization is critical for the sensor's shelf-life and operational robustness. The choice of cross-linker can influence the enzyme's conformation and, consequently, its activity. Studies on glutaraldehyde have shown that its concentration must be optimized to achieve high immobilization efficiency without causing significant loss of enzyme activity. researchgate.netnih.gov The use of this compound could offer an alternative, potentially leading to a different activity/stability profile for the immobilized enzyme due to the altered geometry and rigidity of the cross-link.

Table 2: Research Findings on Glutaraldehyde for Enzyme Immobilization This table summarizes representative findings for glutaraldehyde, which can serve as a predictive model for the application of this compound in similar contexts.

| Enzyme | Support Material | Key Finding | Reference |

|---|---|---|---|

| α-Amylase | Chitosan Beads | Immobilization using glutaraldehyde as a cross-linker significantly improved the thermal stability of the enzyme. | researchgate.net |

| Glucose Oxidase | Sensor Membrane | Glutaraldehyde concentration affects how much active enzyme remains immobilized over time, impacting long-term sensor stability. | nih.gov |

| α-Galactosidase | Ion Exchange Resin | Pre-activation of the support with glutaraldehyde enhanced the operational stability of the immobilized enzyme. | aidic.it |

| Lipase | Chitosan Beads | Glutaraldehyde concentration had a significant effect on both the immobilization yield and the final activity of the enzyme. | researchgate.net |

Environmental Fate and Degradation Studies of 3,3 Dimethylglutaraldehyde

Atmospheric Oxidation Pathways and Degradation Kinetics of 3,3-Dimethylglutaraldehyde

The presence of two aldehyde functional groups and a quaternary carbon center in this compound suggests that the primary sites for atmospheric oxidant attack will be the aldehydic hydrogen atoms. The reaction with OH radicals is anticipated to be a significant degradation pathway during the daytime. This reaction likely proceeds via hydrogen abstraction from one of the aldehyde groups, forming a C₅ acyl radical. This radical will then rapidly react with molecular oxygen to form an acyl peroxy radical.

In environments with significant concentrations of nitrogen oxides (NOx), the acyl peroxy radical can react with nitric oxide (NO) to form an alkoxy radical, which can then decompose or react further. In low-NOx environments, the acyl peroxy radical may react with hydroperoxy radicals (HO₂) or other peroxy radicals.

The degradation of this compound can also be initiated by reaction with NO₃ radicals, particularly at night, and with Cl atoms in marine or polluted coastal areas. Similar to OH radicals, these oxidants are expected to abstract an aldehydic hydrogen atom, initiating a cascade of oxidation reactions.

Based on the reactivity of similar aldehydes, the atmospheric lifetime of this compound is expected to be relatively short, on the order of hours to a few days, indicating that it is unlikely to undergo long-range atmospheric transport.

Table 1: Estimated Atmospheric Reaction Rate Coefficients and Lifetimes for this compound Analogs (Data based on 3,3-dimethylbutanal)

| Oxidant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Estimated Atmospheric Lifetime |

| OH Radical | ~1.27 x 10⁻¹⁰ (for Cl atom reaction) | Hours to Days |

| NO₃ Radical | Not available | Likely significant at night |

| Cl Atom | ~1.27 x 10⁻¹⁰ | Hours (in relevant environments) |

Photolytic Degradation Mechanisms of this compound in Environmental Contexts

Direct photolysis of this compound is another potential degradation pathway in the environment, particularly in aqueous systems and the atmosphere. Aldehydes can absorb ultraviolet (UV) radiation, leading to their electronic excitation and subsequent chemical reactions. The photolytic degradation of glutaraldehyde (B144438), a related dialdehyde (B1249045), has been studied and provides a basis for understanding the potential photochemistry of this compound.

The photolysis of glutaraldehyde in brine solutions under UV irradiation has been shown to follow pseudo-first-order kinetics. nih.gov The degradation efficiency can be significant, with rates influenced by factors such as light intensity, pH, and the initial concentration of the compound. nih.gov For glutaraldehyde, a quantum yield of 0.0549 was determined under specific conditions, indicating a moderate efficiency of the photochemical process. nih.gov The degradation rate of glutaraldehyde was observed to increase with higher light intensity and lower pH. nih.gov

The primary photolytic degradation mechanisms for aliphatic aldehydes can involve Norrish Type I and Type II reactions. For this compound, a Norrish Type I cleavage would involve the homolytic cleavage of the carbon-carbon bond adjacent to a carbonyl group, leading to the formation of radical species. A Norrish Type II reaction would involve intramolecular hydrogen abstraction by the excited carbonyl group, which is possible for one of the aldehyde groups in this compound.

The main photoproducts from the photolysis of glutaraldehyde have been identified as oligomers, suggesting that radical-induced polymerization can occur. nih.gov It is plausible that this compound would undergo similar photolytic processes, leading to its degradation in sunlit environmental compartments.

Table 2: Factors Influencing the Photolytic Degradation of Glutaraldehyde (as an analog for this compound)

| Factor | Effect on Degradation Rate | Reference |

| Light Intensity | Increases with increasing intensity | nih.gov |

| pH | Increases with decreasing pH | nih.gov |

| Initial Concentration | Decreases with increasing concentration | nih.gov |

| Salt Concentration | Complex effect; retardation at low concentrations, enhancement at high concentrations | nih.gov |

Hydrolytic Stability and Decomposition Products of this compound in Aqueous Environments

In aqueous environments, the stability of this compound is influenced by hydrolysis. Like other aldehydes, glutaraldehyde exists in aqueous solutions as a mixture of the free aldehyde, its hydrate (B1144303) (gem-diol), and cyclic hemiacetals. This equilibrium is a key aspect of its chemistry in water. nih.gov

The hydrolysis of aldehydes to form gem-diols is a reversible reaction that can be catalyzed by both acids and bases. chemistrysteps.comlibretexts.org Generally, the equilibrium for most aliphatic aldehydes lies towards the carbonyl form, but for some, like formaldehyde, the hydrate is the predominant species in water. chemistrysteps.com

Aqueous solutions of glutaraldehyde are reported to be stable under acidic to neutral conditions at room temperature. nih.gov However, under alkaline conditions, glutaraldehyde can become unstable and undergo polymerization reactions. nih.gov This suggests that the hydrolytic stability of this compound would also be pH-dependent.

While specific kinetic data for the hydrolysis of this compound is not available, it is expected to undergo hydration at both aldehyde functional groups. The presence of the dimethyl group on the central carbon may influence the equilibrium and kinetics of this hydration.

Decomposition of glutaraldehyde in aqueous solutions under certain conditions can lead to the formation of various products. For instance, in the presence of proteins, glutaraldehyde can form stable cross-links, a property utilized in various industrial applications. nih.gov In the absence of other reactants, polymerization, as mentioned earlier, is a likely decomposition pathway under alkaline conditions. nih.gov

Biotransformation and Microbial Degradation of this compound in Natural Systems

Biotransformation and microbial degradation are expected to be significant removal pathways for this compound in natural systems such as soil and water. Glutaraldehyde is known to be readily biodegradable under both aerobic and anaerobic conditions. nih.gov This suggests that microorganisms possess the enzymatic machinery to break down this class of compounds.

Under aerobic conditions, the proposed metabolic pathway for glutaraldehyde involves its oxidation to glutaric acid, which is then further metabolized to carbon dioxide. researchgate.net This process indicates that microorganisms can utilize glutaraldehyde as a carbon and energy source, leading to its complete mineralization.

In anaerobic environments, a different degradation pathway has been suggested for glutaraldehyde, leading to the formation of 1,5-pentanediol. researchgate.net This reductive pathway demonstrates the versatility of microbial metabolism in degrading this dialdehyde under different redox conditions.

While specific studies on the microbial degradation of this compound are lacking, it is reasonable to infer that it would also be susceptible to microbial attack. The presence of the two methyl groups on the carbon chain may influence the rate and specific pathways of degradation compared to glutaraldehyde. Some microorganisms are known to degrade branched-chain aldehydes, suggesting that the structure of this compound would not preclude its biodegradation. nih.gov The initial steps of its biotransformation would likely involve the oxidation of one or both aldehyde groups to carboxylic acids by aldehyde dehydrogenases, enzymes commonly found in microorganisms.

Q & A

Q. What are the recommended synthesis methods for 3,3-Dimethylglutaraldehyde in laboratory settings?

- Methodological Answer : Synthesis of this compound typically involves oxidation of 3,3-dimethylglutaric acid derivatives or controlled reduction of anhydrides. For example, anhydride precursors (e.g., 3,3-dimethylglutaric anhydride) can be reduced using LiAlH4 under inert conditions, followed by purification via fractional distillation. Ensure stoichiometric control to avoid over-reduction to diols. Reaction progress should be monitored via TLC (Rf ~0.3–0.5 in hexane:ethyl acetate) or FT-IR to confirm aldehyde formation (peak ~1720 cm⁻¹ for C=O stretch) .

Q. How should researchers handle and store this compound safely?

- Methodological Answer :

- Handling : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation. Avoid skin contact, as aldehydes can cause irritation or sensitization.

- Storage : Store in airtight, amber glass containers under nitrogen at 2–8°C to prevent oxidation. Moisture sensitivity requires desiccants (e.g., silica gel) in storage areas. Stability tests (e.g., NMR or HPLC) should be conducted periodically to detect degradation .

Q. What analytical techniques are optimal for characterizing this compound purity and structure?

- Methodological Answer :

- Purity : Use gas chromatography (GC) with a polar column (e.g., DB-WAX) or HPLC (C18 column, acetonitrile/water mobile phase).

- Structural Confirmation :

- FT-IR : Confirm aldehyde groups (C=O stretch ~1720 cm⁻¹).

- NMR : ¹H NMR should show aldehyde proton signals (δ 9.5–10.5 ppm) and methyl group splitting (δ 1.0–1.2 ppm).

- Mass Spectrometry : ESI-MS or EI-MS for molecular ion (MW 128.17 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can thermodynamic data (e.g., enthalpy of formation) inform reaction design with this compound?

- Methodological Answer : Experimental or computational determination of ΔfH° (enthalpy of formation) for this compound can predict reaction feasibility. For example, compare ΔfH° of reactants and products using calorimetry (e.g., bomb calorimeter) or functional group contribution methods. If ΔfH° for the aldehyde is unavailable, extrapolate from analogous compounds (e.g., 3,3-dimethylglutaric anhydride, ΔfH°(gas) = −620 kJ/mol) and adjust for aldehyde functional groups .

Q. How can contradictory literature data on this compound reactivity be resolved?

- Methodological Answer :

- Replicate Experiments : Reproduce conflicting studies under standardized conditions (temperature, solvent, catalyst).

- Computational Modeling : Use DFT calculations (e.g., Gaussian software) to compare reaction pathways and identify intermediates.

- Advanced Spectroscopy : In situ FT-IR or Raman spectroscopy can track transient species during reactions.

- Meta-Analysis : Systematically review datasets using tools like PRISMA to identify methodological biases .

Q. What protocols mitigate risks when designing large-scale reactions with this compound?

- Methodological Answer :

- Pilot Studies : Conduct small-scale reactions (<10 mmol) to optimize parameters (e.g., exotherm control, solvent selection).

- Safety Protocols : Install emergency cooling systems and pressure relief devices. Use explosion-proof equipment for high-temperature steps.

- Waste Management : Neutralize aldehyde waste with bisulfite solution before disposal, following EPA guidelines .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.